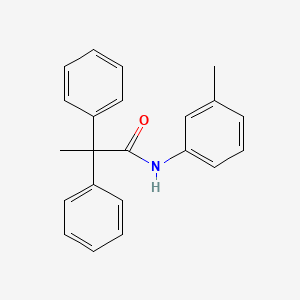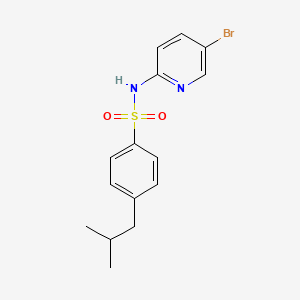![molecular formula C19H19ClFNO2S B3548143 1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B3548143.png)
1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine
Descripción general
Descripción
1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine, also known as CFM-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine exerts its pharmacological effects by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which in turn activate cannabinoid receptors and produce analgesic and anti-inflammatory effects. This compound has also been shown to modulate the activity of other signaling pathways, including the TRPV1 receptor and the pro-inflammatory cytokine interleukin-6.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, neuroprotection, and modulation of immune function. In animal models, this compound has been shown to reduce pain sensitivity and inflammation, as well as improve cognitive function and reduce neuronal damage in neurological disorders. This compound has also been shown to modulate the activity of immune cells, including T cells and macrophages, suggesting potential immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine has several advantages as a research tool, including its potent and selective inhibition of FAAH, its ability to increase endocannabinoid levels in vivo, and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including its relatively short half-life in vivo and potential off-target effects on other signaling pathways.
Direcciones Futuras
There are several future directions for research on 1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine, including further investigation of its potential therapeutic applications in pain and inflammation, as well as its potential use as a neuroprotective agent in neurological disorders. Additional studies are also needed to better understand the mechanism of action of this compound and its effects on other signaling pathways. Finally, the development of more potent and selective FAAH inhibitors, including this compound derivatives, may lead to the development of new therapies for a range of diseases and conditions.
Aplicaciones Científicas De Investigación
1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of acute and chronic pain, as well as in human clinical trials. This compound has also been investigated for its potential use as a neuroprotective agent in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-pyrrolidin-1-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO2S/c1-23-18-11-13(19(25)22-9-2-3-10-22)7-8-17(18)24-12-14-15(20)5-4-6-16(14)21/h4-8,11H,2-3,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQSDPQCBJECAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCCC2)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3548063.png)
![N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3548070.png)
![2-({N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B3548080.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B3548097.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B3548103.png)

![dimethyl 5-{[3-(isobutyrylamino)benzoyl]amino}isophthalate](/img/structure/B3548129.png)
![methyl 4-[({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3548137.png)
![4-({[(2,3-dichlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3548148.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3548154.png)
![2-chloro-N-({[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3548165.png)
![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B3548167.png)